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molecular formula C9H11BrO B033513 1-(Bromomethyl)-3-methoxy-5-methylbenzene CAS No. 106116-42-1

1-(Bromomethyl)-3-methoxy-5-methylbenzene

Cat. No. B033513
M. Wt: 215.09 g/mol
InChI Key: MKSIZXUATJUOTA-UHFFFAOYSA-N
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Patent
US05633281

Procedure details

A refluxing solution of 3,5-dimethylanisole (13 g), azoisobutyronitrile (1.6 g) and N-bromosuccinimide (17 g) in carbon tetrachloride (100 ml) was irradiated with light for 6 h. The solution was filtered and the solvent removed in vacuo. The residue was purified by chromatography on silica gel (eluting with 0-5% ethyl acetate--petroleum ether bp=60°-80° C.) to yield 3-bromomethyl-5-methylanisole.
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)OC
Name
azoisobutyronitrile
Quantity
1.6 g
Type
reactant
Smiles
Name
Quantity
17 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (eluting with 0-5% ethyl acetate--petroleum ether bp=60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C=C(C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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